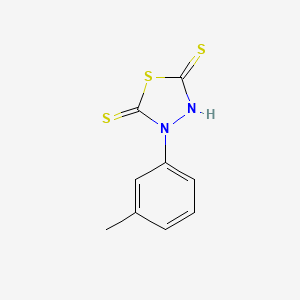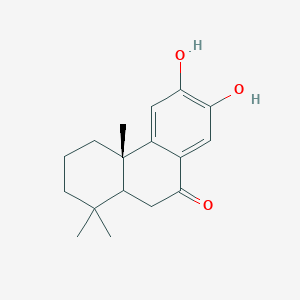
Nimbidiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nimbidiol is a compound with the molecular formula C17H22O3 and a molecular weight of 274.35 . It is an alpha-glucosidase inhibitor isolated from the medicinal plant ‘neem’ (Azadirachta indica) and has been reported as a promising anti-diabetic compound . It has also been found to have anticancer properties, being effective against various types of cancer cells including human breast cancer, prostate cancer, and colon cancer .
Molecular Structure Analysis
The molecular structure of Nimbidiol consists of 17 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The exact structure can be represented by the SMILES string CC1(C)CCC[C@@]2(C)C1CC(=O)c3cc(O)c(O)cc23 .
Physical And Chemical Properties Analysis
Nimbidiol is a solid substance with a melting point of 171-175 °C and a predicted boiling point of 459.5±45.0 °C . Its predicted density is 1.168±0.06 g/cm3 . The storage temperature for Nimbidiol is -20°C .
Applications De Recherche Scientifique
Diabetic Nephropathy Treatment
Nimbidiol has been identified as a promising compound for the treatment of diabetic nephropathy, a serious complication of diabetes leading to renal failure . It acts as an alpha-glucosidase inhibitor and has shown efficacy in reducing oxidative stress in diabetic kidneys. This reduction in oxidative stress helps protect against renal injury by inhibiting pathways like NF-κB signaling, which are implicated in inflammation and fibrosis .
Antioxidant Properties
Studies have demonstrated the antioxidant properties of Nimbidiol, which help in neutralizing free radicals and reducing oxidative stress . These properties are particularly beneficial in managing chronic diseases like diabetes, where oxidative stress plays a significant role in disease progression.
Glucosidase Inhibition
Nimbidiol’s role as a glucosidase inhibitor makes it a potential therapeutic agent for diabetes management. By inhibiting enzymes that break down carbohydrates into glucose, Nimbidiol can help regulate blood sugar levels, providing a novel approach to diabetes treatment .
Renal Fibrosis Mitigation
Research indicates that Nimbidiol can mitigate adverse extracellular matrix (ECM) accumulation, which is a factor in renal fibrosis . By preventing this accumulation, Nimbidiol helps improve kidney function in diabetic conditions, showcasing its therapeutic potential in renal health.
Blood Pressure Regulation
Nimbidiol treatment has been associated with the normalization of elevated blood pressure in diabetic mice. This suggests that Nimbidiol could be used as a therapeutic intervention to manage hypertension, which is a common comorbidity in diabetic patients .
Anti-Inflammatory Effects
The anti-inflammatory effects of Nimbidiol are crucial in its therapeutic use. Chronic inflammation is a hallmark of many diseases, and by reducing inflammation, Nimbidiol can help in the management of conditions where inflammation exacerbates disease progression .
Mécanisme D'action
Target of Action
Nimbidiol is an alpha-glucosidase inhibitor . Alpha-glucosidase is an enzyme that breaks down carbohydrates into simple sugars, and its inhibition can help control blood sugar levels, making Nimbidiol a promising anti-diabetic compound .
Mode of Action
Nimbidiol interacts with its primary target, alpha-glucosidase, by inhibiting its activity . This inhibition reduces the breakdown of carbohydrates into simple sugars, thereby controlling blood sugar levels .
Biochemical Pathways
Nimbidiol’s action affects several biochemical pathways. It has been shown to reduce oxidative stress in diabetic mice, which is crucial in the development of diabetic nephropathy (DN) . Nimbidiol mitigates the adverse extracellular matrix (ECM) accumulation, a key factor in the progression of DN . It also influences the NF-κB signaling pathway, which plays a significant role in inflammation and immunity .
Pharmacokinetics
It’s known that nimbidiol is administered to mice at a dosage of 400 μg kg −1 day −1 , suggesting that it has sufficient bioavailability at this dosage to exert its therapeutic effects.
Result of Action
Nimbidiol’s action results in several molecular and cellular effects. It decreases reactive oxygen species and expression levels of 4HNE, p22phox, Nox4, and ROMO1, while increasing GSH: GSSG, and the expression levels of SOD-1, SOD-2, and catalase . It also regulates the expression of various other molecules, such as eNOS, ACE2, Sirt1, IL-10, iNOS, and IL-17 . These changes contribute to the mitigation of renal injury in diabetic mice .
Action Environment
The action of Nimbidiol can be influenced by various environmental factors. For instance, the presence of chronic hyperglycemia-induced oxidative stress, a common condition in diabetes, can enhance the therapeutic effects of Nimbidiol . .
Safety and Hazards
Nimbidiol is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 according to the GHS classification . It is harmful if swallowed and very toxic to aquatic life with long-lasting effects . The recommended safety measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and avoiding release to the environment .
Propriétés
IUPAC Name |
(4aS,10aS)-6,7-dihydroxy-1,1,4a-trimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c1-16(2)5-4-6-17(3)11-8-14(20)13(19)7-10(11)12(18)9-15(16)17/h7-8,15,19-20H,4-6,9H2,1-3H3/t15-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBKXUYCBVKSSY-DOTOQJQBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(=O)C3=CC(=C(C=C32)O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC(=O)C3=CC(=C(C=C23)O)O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nimbidiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


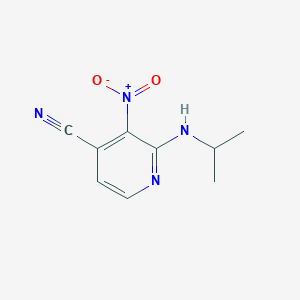
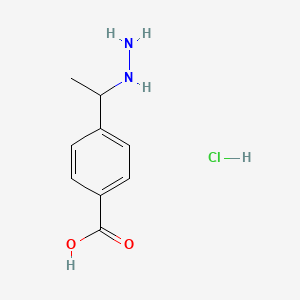
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one](/img/structure/B2868896.png)
![1,9-Dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B2868897.png)
![(Z)-3-(2-fluorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2868900.png)
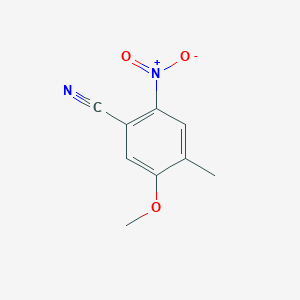
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2868903.png)
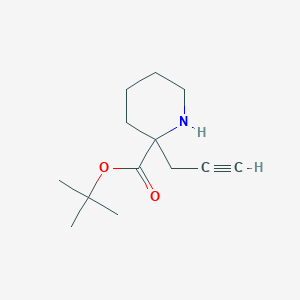
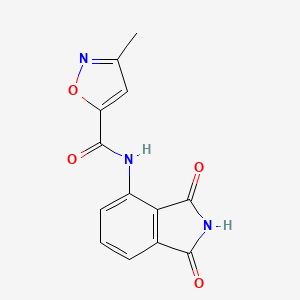
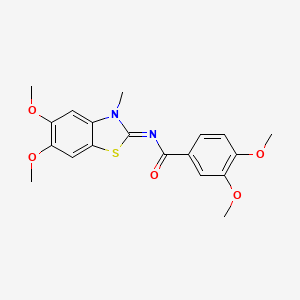
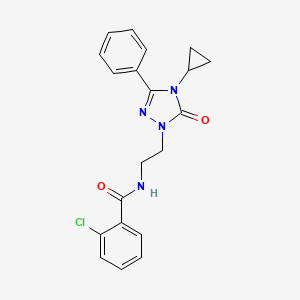
![(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-1-carboxamide](/img/structure/B2868912.png)
